molecular formula C21H29NO5 B6762270 N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide

N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide

Cat. No.: B6762270
M. Wt: 375.5 g/mol
InChI Key: XLXAVTDUYLTKHX-UHFFFAOYSA-N
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Description

N-(2,6-dioxaspiro[45]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a palladium-catalyzed aminocarbonylation reaction. This process includes the formation of an ethylene ketal from 2-acetylcyclohexanone, followed by hydrazone formation and iodination . The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a μ-opioid receptor agonist, where it exhibits high G protein signaling bias . This means it preferentially activates certain signaling pathways over others, potentially reducing adverse effects associated with traditional opioid agonists.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as:

Uniqueness

N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide is unique due to its specific combination of a spirocyclic core with a phenylmethoxyoxane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c23-19(22-18-6-10-26-20(14-18)7-11-25-16-20)21(8-12-24-13-9-21)27-15-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXAVTDUYLTKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1NC(=O)C3(CCOCC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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